2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide
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Description
2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18F2N6O2S and its molecular weight is 456.47. The purity is usually 95%.
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Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide is a complex organic molecule with potential biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H18F2N6O2S, with a molecular weight of approximately 456.5 g/mol. The presence of functional groups such as amines, oxadiazoles, and pyrazoles suggests a diverse range of biological activities.
Biological Activity Overview
Compounds containing oxadiazole and pyrazole moieties have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound are still under investigation; however, its structural components indicate potential efficacy in modulating various biological pathways.
Antimicrobial Activity
Research on similar oxadiazole derivatives indicates strong antimicrobial properties. For instance, derivatives of 3-acetyl-1,3,4-oxadiazoline exhibited significant bactericidal effects against Staphylococcus spp. and other pathogens without notable cytotoxicity to normal cell lines . The mechanism of action is often linked to the influence on gene transcription related to biofilm formation.
Anticancer Activity
Studies have shown that compounds with pyrazole scaffolds can exhibit anticancer activities. For example, certain pyrazole derivatives have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific interactions at the molecular level often involve hydrophobic contacts with target proteins.
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds similar to This compound :
- Antimicrobial Efficacy : A study investigated a series of 1,3,4-oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds were more effective than standard antibiotics like ciprofloxacin .
- Cytotoxicity Profiles : In cytotoxicity assays involving L929 cells, certain derivatives showed increased viability at lower concentrations while demonstrating toxicity at higher doses. This suggests a dose-dependent relationship that could be exploited for therapeutic applications .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that specific substitutions on the phenyl ring significantly enhance biological activity. For instance, the presence of electron-withdrawing groups has been correlated with increased anticancer efficacy .
Data Tables
Property | Value |
---|---|
Molecular Formula | C21H18F2N6O2S |
Molecular Weight | 456.5 g/mol |
Antimicrobial Activity | Effective against Staphylococcus spp. |
Cytotoxicity | Dose-dependent effects observed |
Mechanism of Action | Influences gene transcription related to biofilm formation |
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2S/c1-11-4-3-5-12(8-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-15-9-13(22)6-7-14(15)23/h3-9H,10,24H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWRGJJDYASGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=CC(=C4)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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